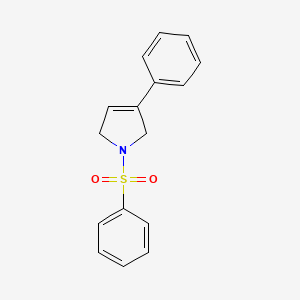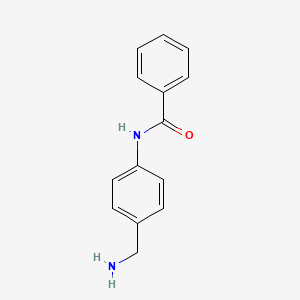
2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of 2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate involves the inhibition of specific enzymes and pathways involved in inflammation, oxidative stress, and cancer cell proliferation. The compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It also inhibits the activity of reactive oxygen species, which are involved in oxidative stress. The compound has been shown to induce apoptosis in cancer cells by inhibiting specific pathways involved in cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate have been extensively studied. The compound has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation in various in vitro and in vivo models. It has also been shown to improve cognitive function and protect against neurodegenerative diseases. The compound has a favorable safety profile and does not show any significant toxicity in animal models.
实验室实验的优点和局限性
2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yield and purity. It has a favorable safety profile and does not show any significant toxicity in animal models. However, the compound has some limitations for lab experiments. It is not water-soluble and requires specific solvents for use in experiments. It also requires specific conditions of temperature and pressure for its synthesis, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate. One potential direction is the development of more efficient synthesis methods for the compound. Another direction is the study of the compound's potential use in the treatment of neurodegenerative diseases. There is also potential for the development of novel derivatives of the compound with improved properties and efficacy. Further studies are needed to fully understand the potential applications and limitations of 2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate in scientific research.
合成方法
The synthesis of 2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate involves the reaction of 2H-chromene-3-carboxylic acid with 2-amino-2-methyl-1-propanol and imidazole in the presence of a coupling agent. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. This method has been optimized for high yield and purity of the compound.
科学研究应用
2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have a protective effect on neurons and can improve cognitive function.
属性
IUPAC Name |
(2-imidazol-1-yl-2-methylpropyl) 2H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,19-8-7-18-12-19)11-22-16(20)14-9-13-5-3-4-6-15(13)21-10-14/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINJZDMJDPQQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)C1=CC2=CC=CC=C2OC1)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)

![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide hydrochloride](/img/structure/B7451295.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451306.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451308.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B7451316.png)
![1-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B7451323.png)


![1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)



